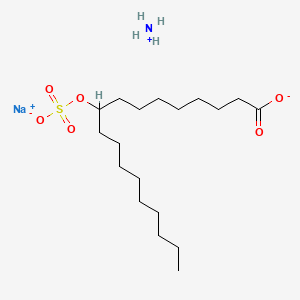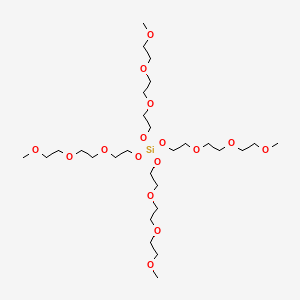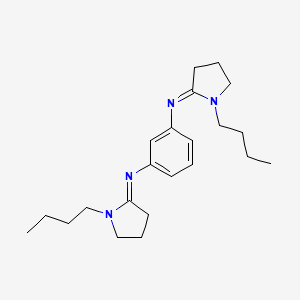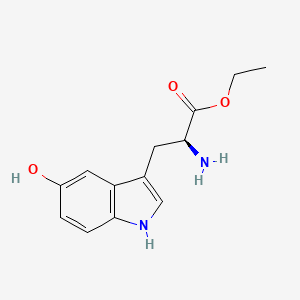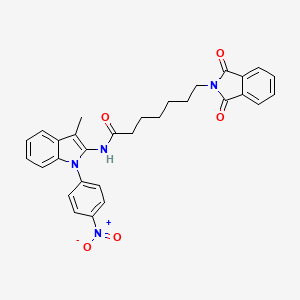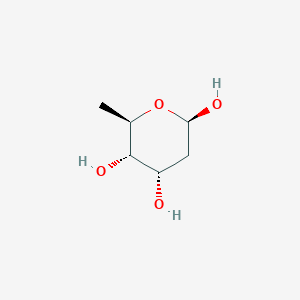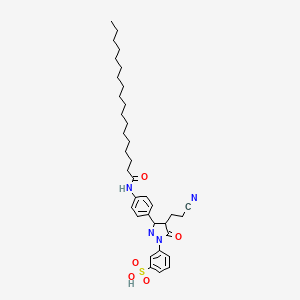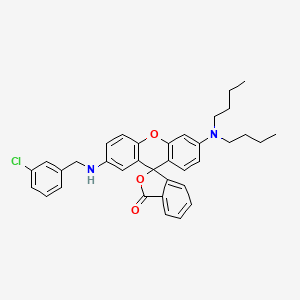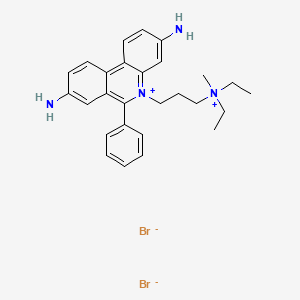
Propidium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propidium bromide is a fluorescent intercalating agent widely used in molecular biology for staining nucleic acids. It binds to DNA by intercalating between the bases, which allows it to be used in various applications such as gel electrophoresis and flow cytometry. When bound to DNA, this compound exhibits enhanced fluorescence, making it a valuable tool for visualizing and quantifying nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propidium bromide can be synthesized through a multi-step process involving the reaction of phenanthridine with bromine. The reaction typically involves the following steps:
Bromination: Phenanthridine is reacted with bromine to introduce bromine atoms into the molecule.
Quaternization: The brominated phenanthridine is then reacted with a quaternizing agent, such as methyl iodide, to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Propidium bromide primarily undergoes intercalation reactions with nucleic acids. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable aromatic structure.
Common Reagents and Conditions
The primary reagent for this compound’s interaction is DNA or RNA. The conditions for these reactions usually involve aqueous solutions with controlled pH and ionic strength to facilitate binding.
Major Products Formed
The major product formed from the interaction of this compound with nucleic acids is a fluorescent complex that can be detected using various fluorescence-based techniques.
Wissenschaftliche Forschungsanwendungen
Propidium bromide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker for nucleic acids in gel electrophoresis.
Biology: Employed in flow cytometry to differentiate between live and dead cells, as it can penetrate only cells with compromised membranes.
Medicine: Utilized in apoptosis assays to identify and quantify apoptotic cells.
Industry: Applied in quality control processes for detecting nucleic acid contamination in various products.
Wirkmechanismus
Propidium bromide exerts its effects by intercalating between the base pairs of DNA. This intercalation disrupts the normal structure of the DNA helix, leading to enhanced fluorescence. The compound specifically targets nucleic acids, making it an effective tool for staining and visualizing DNA and RNA in various experimental setups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethidium bromide: Another intercalating agent used for staining nucleic acids, but it is more toxic and less stable than propidium bromide.
Acridine orange: A nucleic acid-selective fluorescent cationic dye that can also be used to stain DNA and RNA.
GelRed: A safer alternative to ethidium bromide, offering similar staining properties with reduced toxicity.
Uniqueness of this compound
This compound is unique due to its high affinity for nucleic acids and its ability to produce strong fluorescence upon binding. Its relatively lower toxicity compared to ethidium bromide makes it a preferred choice in many laboratory applications.
Eigenschaften
CAS-Nummer |
72460-87-8 |
|---|---|
Molekularformel |
C27H34Br2N4 |
Molekulargewicht |
574.4 g/mol |
IUPAC-Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dibromide |
InChI |
InChI=1S/C27H33N4.2BrH/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
ZLSOONVQLWLPMF-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


